Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 3-chlorobenzamido group, a cyano group, and an ethyl ester group attached to the thiophene ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Esterification: The starting material, 4-cyano-3-methylthiophene-2-carboxylic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Amidation: The ethyl ester is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane to form the 3-chlorobenzamido derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity
Chemical Reactions Analysis
Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 5-(3-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3-chlorobenzamido)benzoate: This compound has a similar benzamido group but lacks the thiophene ring and cyano group, resulting in different chemical and biological properties.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound contains a dichlorobenzamide structure but does not have the thiophene ring or cyano group, leading to variations in its reactivity and applications
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical behavior and potential biological activities.
Properties
Molecular Formula |
C16H13ClN2O3S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H13ClN2O3S/c1-3-22-16(21)13-9(2)12(8-18)15(23-13)19-14(20)10-5-4-6-11(17)7-10/h4-7H,3H2,1-2H3,(H,19,20) |
InChI Key |
JWIIEODYNJFTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C#N)C |
Origin of Product |
United States |
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